2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-21(14-18-16-6-2-4-8-19(16)28-24-18)26-11-9-25(10-12-26)20-13-15-5-1-3-7-17(15)22-23-20/h2,4,6,8,13H,1,3,5,7,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBINBOYJTVMFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Synthesis of the Tetrahydrocinnoline Moiety: This involves the hydrogenation of cinnoline derivatives under specific conditions.
Coupling with Piperazine: The final step involves coupling the benzoxazole and tetrahydrocinnoline intermediates with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the piperazine moiety.
Reduction: Reduction reactions can occur at the tetrahydrocinnoline moiety, potentially converting it to a fully saturated ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (alkyl halides) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Research may focus on its interaction with specific biological targets and its efficacy in inhibiting or modulating biological processes.
Medicine
In medicine, such compounds are often investigated for their therapeutic potential. They may exhibit anticancer, antiviral, or neuroprotective properties, making them candidates for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, it might inhibit a specific enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural Analog 1: 2-((R,R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-yl)-1-(piperazin-1-yl)ethan-1-one
- Core Structure: Shares the piperazine-ethanone backbone but replaces benzoxazole and tetrahydrocinnolin with a dispiro trioxolane-adamantane-cyclohexane system.
- Adamantane and cyclohexane substituents increase hydrophobicity, which may improve blood-brain barrier penetration compared to the target compound’s aromatic heterocycles.
Structural Analog 2: 1-(4-(4-((5-Chloro-4-((2-(1-Isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one
- Core Structure: Retains the piperazine-ethanone scaffold but incorporates a chloropyrimidine-triazole pharmacophore.
- The isopropyl-triazole group may improve solubility compared to the tetrahydrocinnolin’s fused bicyclic structure.
- Research Findings :
Structural Analog 3: (3-(3-(4-(Methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)phenyl)(piperazin-1-yl)methanone
- Core Structure: Features a piperazine-linked methanone with an imidazo-pyridazinyl substituent.
- The imidazo-pyridazine core may exhibit broader kinase inhibition profiles due to its larger aromatic surface area .
Structural Analog 4: (R)-4‐[3‐(3‐Chlorophenyl)‐5‐[(Diethylamino)methyl]‐1,2‐oxazol‐4‐yl]‐N‐[1‐(1‐Methyl‐1H‐pyrazole‐3‐carbonyl)pyrrolidin‐3‐yl]pyrimidin‐2‐amine
- Core Structure : Contains a piperazine-like pyrrolidinyl group and a chlorophenyl-oxazole motif.
- The pyrazole-pyrrolidine linkage may confer metabolic stability over the ethanone spacer .
Comparative Data Table
Research Implications
- Analogs with trioxolane or sulfinyl groups (e.g., Analog 1 and 3) highlight trade-offs between stability and reactivity in drug design.
- Further comparative studies on pharmacokinetics (e.g., CYP450 interactions) and selectivity (e.g., kinase panel screens) are needed to validate these structural hypotheses.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a benzoxazole moiety linked to a piperazine derivative. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 365.48 g/mol |
| CAS Number | Not available |
| SMILES | CC(C(=O)N1CCN(CC1)c2noc3ccccc23)C(=O)N4CCCCC4=N1 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. In a study focusing on the antibacterial potential of benzoxazole derivatives, it was found that while some compounds showed significant activity against Escherichia coli and Bacillus subtilis, others were less effective. The structure–activity relationship (SAR) analysis revealed that specific substituents on the benzoxazole structure can enhance or diminish antibacterial efficacy .
Anticancer Properties
Benzoxazole derivatives have also been investigated for their anticancer properties. A number of studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines, including:
- Breast Cancer : Compounds demonstrated significant activity against MCF-7 and MDA-MB cell lines.
- Lung Cancer : In vitro studies showed promising results against A549 cells.
- Liver Cancer : HepG2 cells exhibited sensitivity to certain benzoxazole derivatives.
The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .
Neuroprotective Effects
Emerging research suggests that some benzoxazole derivatives may possess neuroprotective properties. These compounds have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress-induced damage. This activity may be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antiviral Activity
Certain benzoxazole derivatives have demonstrated antiviral activity against various viruses, including HIV and hepatitis C virus (HCV). The antiviral mechanism is believed to involve the inhibition of viral replication through interference with viral protein synthesis .
Case Study 1: Anticancer Activity
In a study published by Kakkar et al., several benzoxazole derivatives were synthesized and tested against multiple cancer cell lines. The most active compound exhibited an IC50 value in the low micromolar range against breast cancer cells (MCF-7). The study utilized a WST-1 colorimetric assay to assess cell viability post-treatment .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various benzoxazole derivatives was conducted using standard bacterial strains. The minimal inhibitory concentrations (MICs) were determined for several compounds, revealing significant antimicrobial activity for those with specific electron-donating groups on their phenyl rings. The results are summarized in Table 2 below .
Table 2: Antimicrobial Activity Results
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | Bacillus subtilis |
| Compound C | 64 | Pichia pastoris |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
